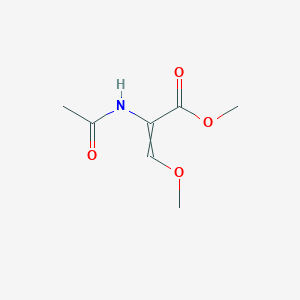
Methyl 2-acetamido-3-methoxyprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-acetamido-3-methoxyprop-2-enoate is a chemical compound with the molecular formula C7H11NO4. It is characterized by the presence of an acetamido group, a methoxy group, and a prop-2-enoate moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-acetamido-3-methoxyprop-2-enoate can be synthesized through several methods. One common approach involves the acetylation of methyl 2-amino-3-methoxyprop-2-enoate. The reaction typically requires an acetylating agent such as acetic anhydride or acetyl chloride, and a base like pyridine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-acetamido-3-methoxyprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Methyl 2-acetamido-3-methoxyprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, including its role as a precursor for drug development, is ongoing.
Mécanisme D'action
The mechanism by which methyl 2-acetamido-3-methoxyprop-2-enoate exerts its effects involves its interaction with various molecular targets. The acetamido group can participate in hydrogen bonding, while the methoxy group can engage in electron-donating interactions. These interactions influence the compound’s reactivity and its ability to participate in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-methoxyprop-2-enoate: Similar in structure but lacks the acetamido group.
Azoxystrobin: A methoxyacrylate analog used as a fungicide.
Uniqueness
Methyl 2-acetamido-3-methoxyprop-2-enoate is unique due to the presence of both acetamido and methoxy groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
90237-78-8 |
|---|---|
Formule moléculaire |
C7H11NO4 |
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
methyl 2-acetamido-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C7H11NO4/c1-5(9)8-6(4-11-2)7(10)12-3/h4H,1-3H3,(H,8,9) |
Clé InChI |
TUKOHIVKXSRMDT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(=COC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl [(propan-2-yl)disulfanyl]acetate](/img/structure/B14364314.png)

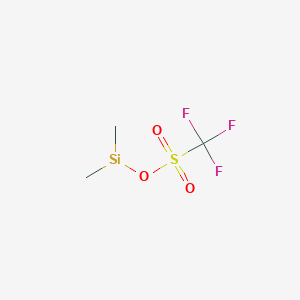

![2'-Fluoro-4'-propyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14364350.png)
![N-{2,4-Dibromo-5-[(propan-2-yl)oxy]phenyl}-2-methylbenzamide](/img/structure/B14364354.png)
![2,2,4-Trimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14364356.png)
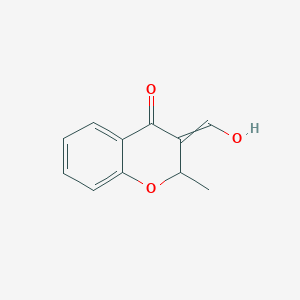
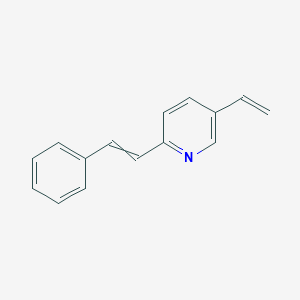
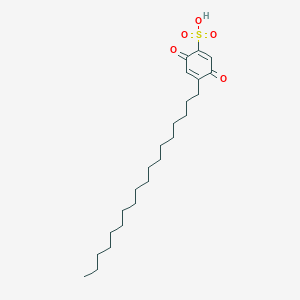
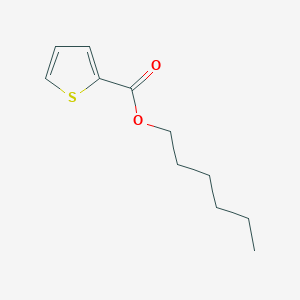
![2-[(4-Propan-2-ylphenyl)methyl]butanal](/img/structure/B14364399.png)
![3-[Diethoxy(phenyl)silyl]propanoic acid](/img/structure/B14364407.png)
